Potent Serotonin Reuptake Inhibition: 4-MTA vs. MDMA and 4-MTMA
4-(Methylthio)benzenepropanamine demonstrates a significantly higher potency in blocking serotonin (5-HT) reuptake compared to both 3,4-methylenedioxymethamphetamine (MDMA) and 4-methylthiomethamphetamine (4-MTMA) [1]. In a comparative study using rat brain synaptosomes, the IC50 of 4-MTA was 0.27 μM, which was statistically significantly lower than that of MDMA (1.28 μM) and 4-MTMA (0.89 μM) (P<0.005) [1].
| Evidence Dimension | Inhibition of [3H]5-HT reuptake |
|---|---|
| Target Compound Data | IC50 = 0.27 μM |
| Comparator Or Baseline | MDMA: IC50 = 1.28 μM; 4-MTMA: IC50 = 0.89 μM |
| Quantified Difference | 4-MTA is 4.7-fold more potent than MDMA and 3.3-fold more potent than 4-MTMA |
| Conditions | Rat brain synaptosomes, [3H]5-HT reuptake assay |
Why This Matters
This 4.7-fold increase in potency directly impacts experimental design, allowing lower dosing for equivalent transporter blockade and reducing off-target effects in serotonergic research.
- [1] Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2002). In vitro neuronal and vascular responses to 5-hydroxytryptamine: modulation by 4-methylthioamphetamine, 4-methylthiomethamphetamine and 3,4-methylenedioxymethamphetamine. European Journal of Pharmacology, 449(1-2), 83-89. View Source
